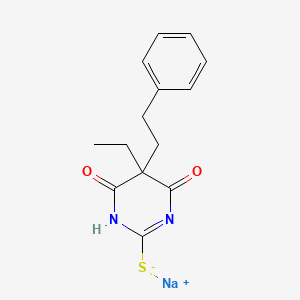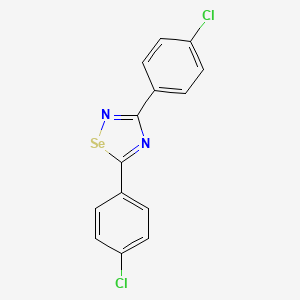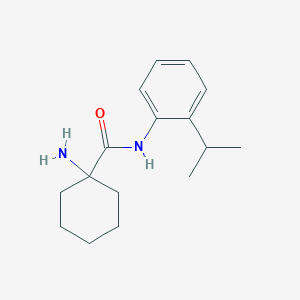![molecular formula C22H26ClF3O4S B13790403 2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrilium ring substituted with a chlorophenyl group and two tert-butyl groups, making it a subject of interest for researchers in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt typically involves a multi-step process. The initial step often includes the preparation of the pyrrilium ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The tert-butyl groups are then added via alkylation reactions. The final step involves the formation of the salt, which is achieved by treating the compound with an appropriate acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrrilium derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted pyrrilium salts, oxidized derivatives, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Shares structural similarities but differs in its functional groups and reactivity.
Phospholipids: Amphipathic compounds with both polar and nonpolar parts, similar in their ability to interact with biological membranes.
Uniqueness
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt is unique due to its specific substitution pattern and the presence of the pyrrilium ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C22H26ClF3O4S |
|---|---|
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C21H26ClO.CHF3O3S/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1/b8-7+; |
InChI-Schlüssel |
YBPVBOSVARHFRO-USRGLUTNSA-M |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


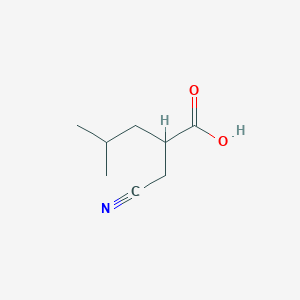
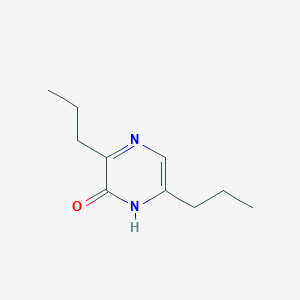
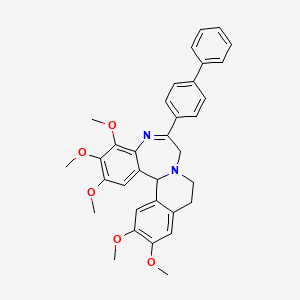
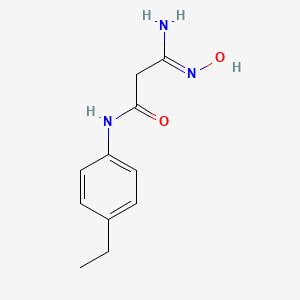
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)

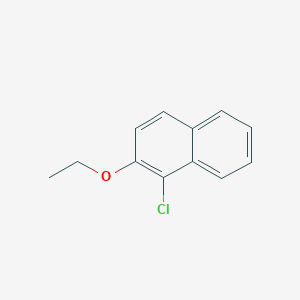
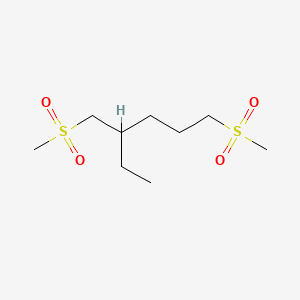
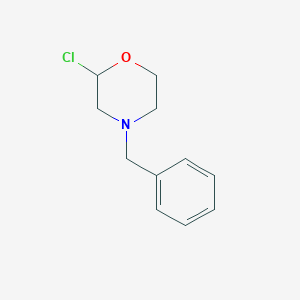
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
